![molecular formula C21H18FN5O2S B2385568 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894060-43-6](/img/structure/B2385568.png)

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

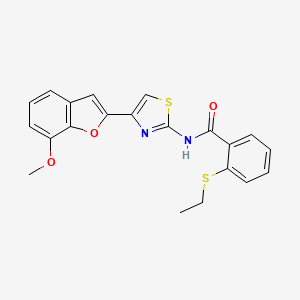

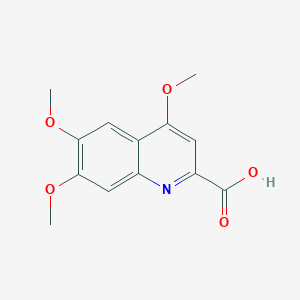

The compound “2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . This core is substituted with various functional groups, including an ethoxyphenyl group, a thioacetamide group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine core is a fused ring system containing nitrogen atoms . The ethoxyphenyl, thioacetamide, and fluorophenyl groups are attached to this core, further adding to the complexity of the structure .Scientific Research Applications

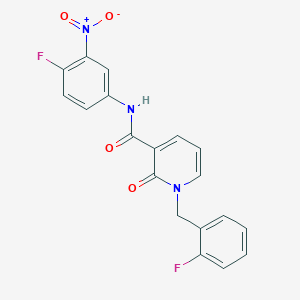

- Research has explored the potential of this compound as an anti-tumor agent. Specifically, derivatives of [1,2,4]triazolo[4,3-a]pyrazine containing a 4-oxo-pyridazinone moiety (such as compound 22i) have demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. Compound 22i exhibited IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM against these cell lines, respectively. Additionally, it showed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

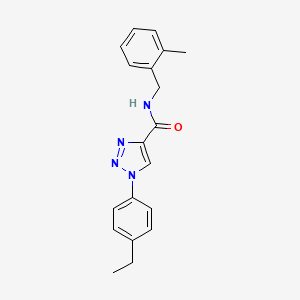

- Another area of interest is the antiproliferative activity of related compounds. Novel 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been synthesized and evaluated. These compounds exhibit potent antiproliferative activities against cancer cell lines, including A549, Bewo, and MCF-7 .

- Researchers have investigated derivatives of 1,2,4-triazolo[4,3-c]quinazolines. Among these derivatives, compound 23 demonstrated significant cytotoxic activity against various cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116 .

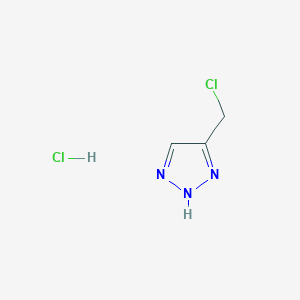

- The fused-triazole backbone, specifically 1H-triazolo triazole with two C-amino groups as substituents, has been explored as a promising building block for constructing very thermally stable energetic materials .

- A practical one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed. This method allows facile access to synthetic compounds using readily available starting materials .

Anti-Tumor Activity

Antiproliferative Properties

Cytotoxicity Against Specific Cancer Cell Lines

Energetic Materials

Synthetic Methodology

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential applications, such as its use as an inhibitor of Mtb shikimate dehydrogenase .

Mechanism of Action

Target of Action

Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .

Mode of Action

Compounds with similar structures have been shown to inhibit c-met kinase . Inhibition of c-Met kinase can prevent the activation of several downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and the ras/erk pathways . These pathways regulate various cellular processes, including cell growth, survival, and migration .

Result of Action

Inhibition of c-met kinase by similar compounds can lead to decreased cell proliferation and survival, potentially providing a therapeutic effect in conditions characterized by overactive c-met signaling .

properties

IUPAC Name |

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-2-29-15-9-7-14(8-10-15)17-11-12-19-24-25-21(27(19)26-17)30-13-20(28)23-18-6-4-3-5-16(18)22/h3-12H,2,13H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKQHAZMKXWXJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)

![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)

![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)

![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)

![1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea](/img/structure/B2385507.png)